1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine
CAS No.: 842973-94-8
Cat. No.: VC5478494
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 842973-94-8 |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 217.272 |
IUPAC Name | 1-(2-methoxyethyl)-5-phenylimidazol-2-amine |
Standard InChI | InChI=1S/C12H15N3O/c1-16-8-7-15-11(9-14-12(15)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,13,14) |
Standard InChI Key | FDYBUMWSPGPHLS-UHFFFAOYSA-N |
SMILES | COCCN1C(=CN=C1N)C2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Analysis
Molecular Framework and Nomenclature
The compound’s systematic IUPAC name, 1-(2-methoxyethyl)-5-phenylimidazol-2-amine, reflects its core imidazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a phenyl moiety. The amine functional group at the 2-position completes the structure . Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol .
Table 1: Key Identifiers of 1-(2-Methoxy-ethyl)-5-phenyl-1H-imidazol-2-ylamine
Property | Value | Source |
---|---|---|
CAS Registry Number | 842973-94-8 | |
SMILES Notation | COCCN1C(=CN=C1N)C2=CC=CC=C2 | |
InChI Key | FDYBUMWSPGPHLS-UHFFFAOYSA-N | |
Molecular Weight | 217.27 g/mol |
Structural Analogues and Comparative Analysis
A structurally related compound, C-(5-phenyl-1H-imidazol-2-yl)-methylamine (CAS: 175531-38-1), shares the phenyl-imidazole backbone but lacks the methoxyethyl group. This analogue has a smaller molecular weight (173.21 g/mol) and a melting point of 121–123°C . Such comparisons highlight the role of substituents in modulating physicochemical and biological properties.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for 1-(2-methoxyethyl)-5-phenylimidazol-2-amine is documented in the provided sources, analogous imidazole derivatives offer insights into plausible methodologies. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylates are synthesized via coupling reactions using 1,1'-carbonyldiimidazole (CDI) . Applying similar strategies, the target compound could hypothetically be synthesized through:
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N-Alkylation: Reacting 5-phenyl-1H-imidazol-2-amine with 2-methoxyethyl chloride in the presence of a base.
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Reductive Amination: Condensing a ketone intermediate with an amine under reducing conditions .
Analytical Characterization
Spectroscopic techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) would be critical for confirming the structure. The absence of reported experimental data necessitates reliance on computational predictions. For instance, the predicted boiling point of a related imidazole derivative is 436.8±28.0°C , suggesting similar volatility for the target compound.
Physicochemical Properties
Reactivity Profile
The primary amine at the 2-position is susceptible to electrophilic substitution, while the imidazole ring may participate in coordination chemistry. The electron-donating methoxy group could stabilize charge distribution, influencing reactivity in heterocyclic transformations.
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